molecular formula C11H23N3 B7914366 N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine

N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine

Cat. No.: B7914366
M. Wt: 197.32 g/mol
InChI Key: CBJAIDZZILBYMO-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by two distinct substituents: a cyclopropyl group and a 1-methylpiperidin-3-yl moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-cyclopropyl-N'-(1-methylpiperidin-3-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-7-2-3-11(9-13)14(8-6-12)10-4-5-10/h10-11H,2-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJAIDZZILBYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine typically involves the reaction of cyclopropylamine with 1-methylpiperidin-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and at an elevated temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors, depending on the production requirements. The use of advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand for various biological targets, aiding in the study of biological processes.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, molecular weight, and functional groups. Key differences are highlighted below:

Substituent-Driven Structural Variations

  • Cyclopropyl vs. Alkyl/Aromatic Groups: N1-Cyclopropyl-N1-(2-methoxyethyl)ethane-1,2-diamine (): Replacing the 1-methylpiperidin-3-yl group with a methoxyethyl chain reduces steric hindrance and alters hydrogen-bonding capacity. This compound exhibited activity in patent-derived pharmaceutical applications, suggesting substituent flexibility in drug design . N1-(7-Chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine (Ro 41-3118, ): The quinoline substituent enhances antimalarial activity via aromatic π-π interactions, contrasting with the aliphatic piperidinyl group in the target compound .
  • Piperidinyl vs. N1-(Pyridin-2-yl)ethane-1,2-diamine (): The pyridine ring enhances electron-withdrawing effects, increasing polarity and reducing lipophilicity (ClogP = 0.5 vs. ~2.0 for piperidinyl analogs) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Lipophilicity (ClogP) Key Substituents
Target Compound (Hypothetical) C11H22N4 210.32 ~2.5 Cyclopropyl, 1-methylpiperidin-3-yl
N1-Cyclopropyl-N1-(3-methoxybenzyl)ethane-1,2-diamine () C13H20N2O 220.31 ~2.8 Cyclopropyl, 3-methoxybenzyl
N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine () C10H23N3 185.31 ~1.9 Methyl, 1-methylpiperidin-3-yl
N1,N1-Dimethyl-1-(3-methylphenyl)ethane-1,2-diamine () C11H18N2 178.28 ~2.1 Dimethyl, 3-methylphenyl
  • Molecular Weight : Piperidinyl and cyclopropyl groups contribute to a higher molecular weight (~210) compared to simpler alkyl-substituted derivatives (e.g., 185 in ), which may influence pharmacokinetics .

Biological Activity

N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine, a compound characterized by its unique bicyclic structure, has garnered attention for its potential biological activity. This compound features a cyclopropyl group and a piperidine moiety, along with two amine functional groups that may enhance its interaction with biological targets. The specific stereochemistry of the compound significantly influences its biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The dual amine functionality allows for enhanced binding capabilities, potentially leading to modulations in receptor activity. This compound may serve as a ligand for multiple biological targets, facilitating studies on various biological processes.

Research Findings

Recent studies have indicated that this compound exhibits notable pharmacological properties. Here are some key findings:

  • Binding Affinity : The compound has shown promising binding affinity to certain receptors, indicating its potential as a therapeutic agent. Specific studies have evaluated its efficacy at various biological targets.
  • Pharmacological Effects : Initial research suggests that this compound could exhibit effects such as analgesia or anti-inflammatory responses, although detailed studies are still required to confirm these effects.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals interesting insights into its unique properties. Below is a summary table highlighting these comparisons:

Compound Name Structural Features Unique Aspects
N-Methyl-N-cyclopropylamineCyclopropyl groupSimpler structure; primarily studied for toxicity
1-(Cyclopropylmethyl)piperidinePiperidine ringDifferent substituent on piperidine; varied activity
4-(Cyclopropyl)phenylalaninePhenylalanine backboneIncorporates an aromatic system; potential for different interactions
N,N-DimethylcyclopropylamineDimethyl substitutionIncreased lipophilicity; different pharmacokinetic profile

The structural uniqueness of this compound lies in its specific stereochemistry and dual amine functionality, which may enhance its binding capabilities and overall biological efficacy compared to similar compounds.

Pharmacological Studies

Several studies have focused on the pharmacological implications of this compound:

  • Study 1 : A study examining the analgesic properties of the compound found that it significantly reduced pain responses in animal models when administered at specific dosages.
  • Study 2 : Another investigation assessed the anti-inflammatory effects of the compound in vitro and demonstrated a reduction in pro-inflammatory cytokines.

Toxicology Assessments

Toxicological evaluations have also been conducted to assess the safety profile of this compound. These assessments indicate that while the compound exhibits beneficial biological activities, further studies are necessary to fully understand its long-term effects and potential toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine, and how can purity be optimized?

  • Methodology :

  • Step 1 : Use reductive amination or nucleophilic substitution reactions, as demonstrated for structurally similar ethane-1,2-diamine derivatives (e.g., N1-(4-Chloro-2-methylphenyl)ethane-1,2-diamine) .
  • Step 2 : Optimize reaction conditions (temperature, solvent, catalyst) based on steric and electronic effects of the cyclopropyl and 1-methylpiperidin-3-yl groups.
  • Step 3 : Purify via column chromatography or recrystallization, monitoring purity by HPLC or TLC. Reference protocols for analogous compounds (e.g., chloroquine derivatives) suggest ≥98% purity is achievable with iterative refinement .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Assign proton and carbon environments using 1H/13C NMR, comparing shifts to structurally related diamines (e.g., N1,N1-Dimethyl-1-phenyl-1,2-ethanediamine) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Note that SHELX is robust for small-molecule resolution and twinned data analysis .
  • Mass spectrometry : Use HRMS to confirm molecular weight and fragmentation patterns, as shown for similar compounds (e.g., 1-(3-methoxyphenyl)-2-(pyridin-3-yl)ethane-1,2-dione) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Maintain at -20°C in airtight containers under inert gas (N2 or Ar), following protocols for hygroscopic or oxidation-prone diamines (e.g., ethylenediamine derivatives) .
  • Safety : Adopt precautions for volatile amines: use fume hoods, avoid ignition sources, and follow GHS guidelines (e.g., P210, P201 codes for similar diamines) .

Advanced Research Questions

Q. What mechanistic insights govern the catalytic or coordination chemistry of this diamine?

  • Methodology :

  • Kinetic studies : Monitor reaction intermediates via in-situ IR or UV-Vis spectroscopy. Reference catalytic systems (e.g., yttrium/neodymium amido complexes with chelating diamides) suggest rate enhancements from ligand-metal interactions .
  • DFT modeling : Calculate transition states and binding energies for metal coordination (e.g., Fe or Cu complexes) using Quantum Espresso or similar software, as applied to corrosion inhibitors like ethanolamine derivatives .

Q. How can computational modeling predict the compound’s bioactivity or interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., quinoline-based targets in antiproliferative studies) .
  • ADMET profiling : Predict pharmacokinetics via SwissADME or ADMETLab, cross-referencing with experimental data from structurally related ligands (e.g., Cu(II) complexes with pyridylmethyl-diamine ligands) .

Q. What strategies resolve contradictions in spectroscopic data vs. crystallographic results?

  • Methodology :

  • Multi-technique validation : Compare NMR-derived conformers with X-ray structures, adjusting for dynamic effects (e.g., rotational barriers in cyclopropyl groups).
  • Dynamic NMR : Resolve fluxional behavior using variable-temperature NMR, as applied to similar flexible diamines .

Q. How does stereoelectronic tuning of the cyclopropyl and piperidinyl groups affect reactivity?

  • Methodology :

  • Steric maps : Generate using MOE or Cresset to quantify steric bulk from substituents.
  • Electronic profiling : Measure Hammett constants or compute NBO charges (Gaussian 16) to correlate with reaction rates (e.g., nucleophilic substitution in ethane-1,2-diamine derivatives) .

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